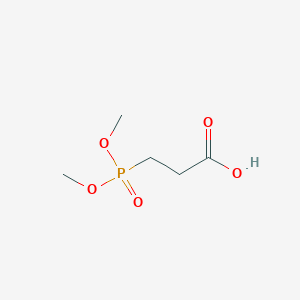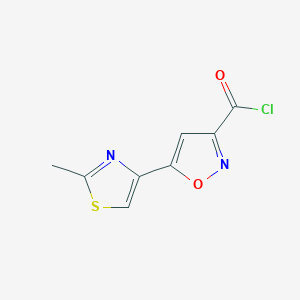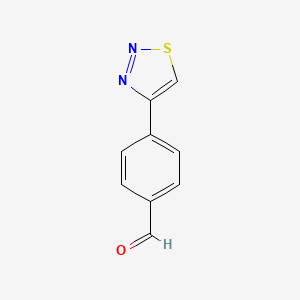![molecular formula C11H9Cl2N3O B1597238 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 667865-24-9](/img/structure/B1597238.png)
1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
Vue d'ensemble
Description
1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DCTE and is a member of the triazole family of compounds. DCTE has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of DCTE is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. DCTE has been shown to inhibit the growth of various fungi and bacteria by interfering with their cell walls and membranes. Additionally, DCTE has been shown to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
DCTE has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCTE can inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, DCTE has been shown to inhibit the production of certain inflammatory cytokines, such as TNF-alpha and IL-1beta. In vivo studies have shown that DCTE can reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCTE in lab experiments is its relatively simple synthesis method. Additionally, DCTE has shown promising results in various scientific research applications. However, one limitation of using DCTE is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of DCTE. One potential direction is the further exploration of its antifungal and antibacterial properties, with the goal of developing new drugs for the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of DCTE and its potential applications in the treatment of inflammatory diseases. Finally, the potential toxicity of DCTE should be further investigated to determine its safety for use in various scientific research applications.
Applications De Recherche Scientifique
DCTE has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. DCTE has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. Additionally, DCTE has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-[1-(3,5-dichlorophenyl)-5-methyltriazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-6-11(7(2)17)14-15-16(6)10-4-8(12)3-9(13)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRUWPCHWDIHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384458 | |
| Record name | 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one | |
CAS RN |
667865-24-9 | |
| Record name | 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



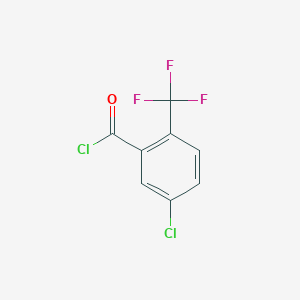
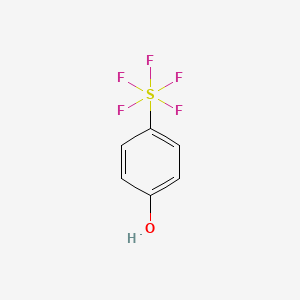
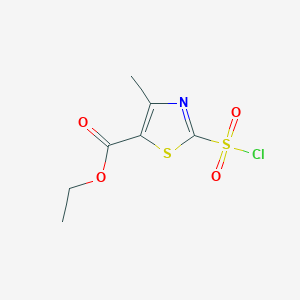
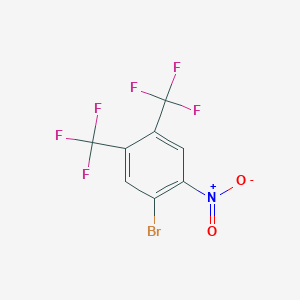


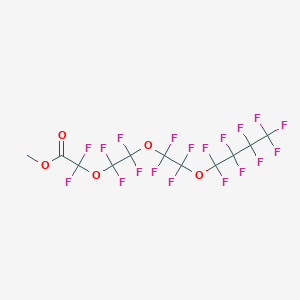
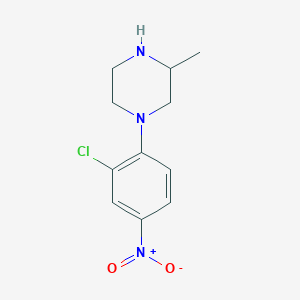
![5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole](/img/structure/B1597169.png)

